2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(5-Ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Ethoxylation: The benzimidazole core is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Thioether Formation: The ethoxylated benzimidazole is reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the thioether derivative is reacted with 4-methoxyphenylacetyl chloride in the presence of a base to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(5-Ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-[(5-ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Mebendazole: An anthelmintic drug used to treat parasitic worm infections.
Albendazole: Another anthelmintic drug with a similar structure and function to mebendazole.
Uniqueness
2-[(5-Ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(4-methoxyphenyl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and methoxy groups, along with the thioether linkage, differentiates it from other benzimidazole derivatives and may contribute to its unique mechanism of action and potential therapeutic applications .
Properties
Molecular Formula |
C18H19N3O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N3O3S/c1-3-24-14-8-9-15-16(10-14)21-18(20-15)25-11-17(22)19-12-4-6-13(23-2)7-5-12/h4-10H,3,11H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
ZFFXNRATVWPCHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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